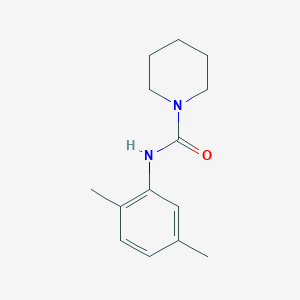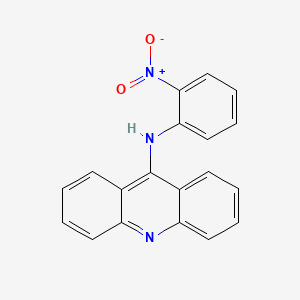
N-(2-nitrophenyl)acridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-nitrophenyl)acridin-9-amine: is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, material sciences, and photophysics. The compound features an acridine core with an amino group at the 9th position and a nitrophenyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Oxidative Nucleophilic Substitution of Hydrogen (SNH) Amidation:
-
Microwave-Assisted Reaction:
Reagents: 6,9-dichloro-2-methoxyacridine, appropriate amines, potassium carbonate, dimethylformamide (DMF), artemisinin analogue, acetonitrile, potassium iodide.
Conditions: The reaction involves microwave-assisted synthesis in the presence of potassium carbonate and potassium iodide.
Industrial Production Methods: Industrial production methods for N-(2-nitrophenyl)acridin-9-amine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as air oxygen, halogens, sulfur, metal cations.
Conditions: The oxidative nucleophilic substitution of hydrogen involves the formation of a σH-adduct followed by aromatization.
-
Reduction:
Reagents: Catalytic hydrogenation using palladium on carbon (Pd/C).
Conditions: Reduction of nitro groups to amino groups under hydrogen atmosphere.
-
Substitution:
Reagents: Halogens or other nucleofugic groups.
Major Products:
- The major products formed from these reactions include various substituted acridine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry:
- N-(2-nitrophenyl)acridin-9-amine is used as a building block for the synthesis of more complex acridine derivatives .
Biology and Medicine:
- Acridine derivatives, including this compound, have shown potential as therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Industry:
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)acridin-9-amine involves DNA intercalation. The planar structure of the acridine core allows it to intercalate between the base pairs of double-stranded DNA, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions .
Comparison with Similar Compounds
- Acriflavine
- Proflavine
- Amsacrine
Comparison:
- Acriflavine and Proflavine: These compounds share an acridine-3,6-diamine structural component and are known for their antibacterial properties .
- Amsacrine: This compound is used as an anticancer agent and has a similar mechanism of action involving DNA intercalation .
Uniqueness:
- N-(2-nitrophenyl)acridin-9-amine is unique due to the presence of the nitrophenyl group, which may impart distinct electronic and steric properties, potentially leading to different biological activities and applications.
Properties
CAS No. |
80260-77-1 |
|---|---|
Molecular Formula |
C19H13N3O2 |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-(2-nitrophenyl)acridin-9-amine |
InChI |
InChI=1S/C19H13N3O2/c23-22(24)18-12-6-5-11-17(18)21-19-13-7-1-3-9-15(13)20-16-10-4-2-8-14(16)19/h1-12H,(H,20,21) |
InChI Key |
QEPQNYIXWTVWDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=C4[N+](=O)[O-] |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



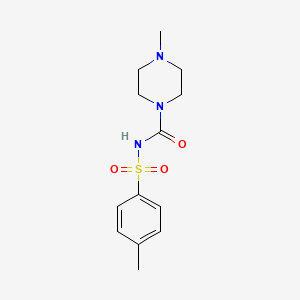

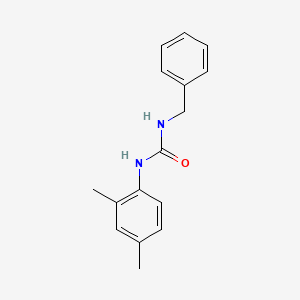
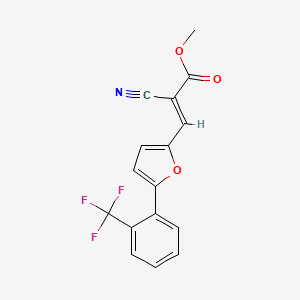

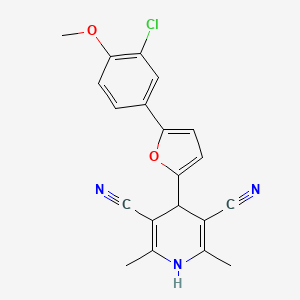
![4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride](/img/structure/B11945681.png)
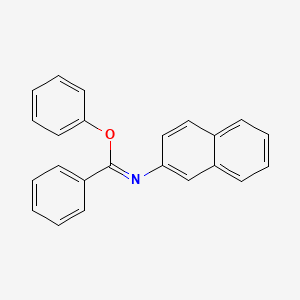
![Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate](/img/structure/B11945685.png)

![3-[5-(4-Bromophenyl)-2-furyl]propanoic acid](/img/structure/B11945697.png)
![N-[4-(2-oxopropylsulfonyl)phenyl]acetamide](/img/structure/B11945702.png)
